molecular formula C9H9ClN2O2 B4905734 N'-(4-chloro-2-methylphenyl)oxamide

N'-(4-chloro-2-methylphenyl)oxamide

Cat. No.: B4905734
M. Wt: 212.63 g/mol
InChI Key: VHALJASHQHPKHL-UHFFFAOYSA-N
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Description

N'-(4-Chloro-2-methylphenyl)oxamide is a chemical compound of interest in scientific research and development, particularly as a specialized building block in organic synthesis and medicinal chemistry. The oxalamide functional group is a privileged structure known for its ability to form hydrogen bonds, making it valuable for constructing complex molecules and studying molecular interactions . While specific biological data for this exact compound is not available, structural analogs featuring the N-aryloxalamide core and the 4-chloro-2-methylphenyl group are investigated for their potential pharmacological properties, including as scaffolds for novel bioactive agents . The compound is provided as a high-purity material suitable for research applications. It is intended for use in laboratory settings only. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-5-4-6(10)2-3-7(5)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHALJASHQHPKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-2-methylphenyl)oxamide typically involves the reaction of 4-chloro-2-methylaniline with oxalyl chloride to form the corresponding oxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N’-(4-chloro-2-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-2-methylphenyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction can produce amines. Substitution reactions can result in various substituted phenyl oxamides .

Scientific Research Applications

N’-(4-chloro-2-methylphenyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methyl groups in the phenyl ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxamide Derivatives with Similar Substituents

N-Benzyl-N'-(4-Chloro-2-Methylphenyl)Oxamide
  • Structure : Features a benzyl group on one nitrogen and the 4-chloro-2-methylphenyl group on the other.
  • Properties : Higher molecular weight (302.76 g/mol) and hydrophobicity compared to the target compound due to the benzyl group. Applications in materials science are plausible, given the enhanced stability of substituted oxamides .
  • Synthesis : Likely involves condensation of benzylamine with oxalic acid derivatives, followed by substitution.
N,N'-Bis(4-Chloro-2-Methylphenyl)-N,N'-Bis(Trifluoromethylsulfonyl)Oxamide
  • Structure : Both nitrogen atoms bear 4-chloro-2-methylphenyl and trifluoromethylsulfonyl groups.
  • Properties : The electron-withdrawing trifluoromethylsulfonyl groups reduce basicity and may accelerate hydrolysis. Such derivatives are explored in chemiluminescent compositions .

Table 1: Structural Analogs of N'-(4-Chloro-2-Methylphenyl)Oxamide

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 4-Cl-2-MePh on one N 198.63* Hydrolytic stability -
N-Benzyl-N'-(4-Cl-2-MePh)oxamide Benzyl, 4-Cl-2-MePh 302.76 High hydrophobicity
N,N'-Bis(4-Cl-2-MePh)-bis(TfSO₂)oxamide 4-Cl-2-MePh, TfSO₂ 627.27* Electron-deficient, reactive

*Calculated based on molecular formulas.

Oxamide vs. Unsubstituted Oxamide

  • Oxamide (H₂NC(O)C(O)NH₂): Applications: Slow-release nitrogen fertilizer due to low solubility (0.04 g/100 mL) and slow hydrolysis . However, steric hindrance might delay hydrolysis, requiring field-specific optimization .

Compounds with Shared 4-Chloro-2-Methylphenyl Substituents

Functional Group Variations

N'-(4-Chloro-2-Methylphenyl)-N,N-Dimethylmethanimidamide (Chlordimeform)
  • Structure : Amidines with the same aryl group.
  • Applications: Insecticide (now restricted due to toxicity). Highlights the bioactivity of the 4-chloro-2-methylphenyl motif in agrochemicals .
(4-Chloro-2-Methylphenoxy)Acetic Acid
  • Structure: Phenoxy acid derivative.
  • Applications : Herbicidal activity, demonstrating the versatility of the substituent in diverse agrochemical scaffolds .

Table 2: 4-Chloro-2-Methylphenyl Derivatives with Different Backbones

Compound Functional Group Key Applications Reference
N'-(4-Cl-2-MePh)oxamide Oxamide Potential slow-release fertilizer -
Chlordimeform Amidines Insecticide (historical)
(4-Cl-2-MePhO)Acetic acid Phenoxy acid Herbicide

Research Findings and Implications

Agricultural Potential

  • Substituted oxamides like this compound may inherit the slow-release properties of oxamide but with modified kinetics. Field trials are needed to assess nitrogen release efficiency under varying soil conditions .

Toxicity and Environmental Impact

  • The 4-chloro-2-methylphenyl group in Chlordimeform raises concerns about bioaccumulation. Similar evaluations are critical for this compound to ensure environmental safety .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N'-(4-chloro-2-methylphenyl)oxamide, and what reaction conditions optimize yield?

  • Methodological Answer : A two-step synthesis is typical:

Amide Coupling : React 4-chloro-2-methylaniline with oxalyl chloride in anhydrous dioxane under nitrogen, maintaining temperatures below 40°C to prevent side reactions.

Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity.
Critical parameters include stoichiometric control (2:1 molar ratio of oxalyl chloride to aniline) and moisture-free conditions to avoid hydrolysis .

  • Validation : FTIR and NMR (e.g., δ 170–175 ppm for carbonyl groups in ¹³C-NMR) confirm oxamide bond formation.

Q. How is the purity of this compound assessed using HPLC, and what column conditions are recommended?

  • Methodological Answer : Use reverse-phase HPLC with a Newcrom R1 column (C18, 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detection at 254 nm ensures resolution of impurities. Retention times typically range 8–10 minutes under these conditions .
  • Data Interpretation : Purity >98% is acceptable for biological assays; deviations may indicate residual solvents or unreacted aniline.

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • FTIR : Look for ν(C=O) stretches at 1670–1690 cm⁻¹ (oxamide carbonyls) and N-H bends at 3300–3350 cm⁻¹.
  • ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm).
  • XRD : Single-crystal X-ray diffraction (via SHELXL ) resolves bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, especially for overlapping aromatic signals.
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 16) to verify assignments .
    • Case Study : In oxamide derivatives, misassignment of para-substituent effects can occur; cross-validation with XRD data is advised .

Q. What strategies mitigate variability in synthesis yields of this compound?

  • Methodological Answer :

  • DoE Optimization : Use a factorial design to test variables: temperature (25–50°C), solvent (dioxane vs. THF), and catalyst (pyridine vs. DMAP).
  • In Situ Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Stoichiometric excess of oxalyl chloride (1.5 equiv) improves conversion .
    • Troubleshooting : Low yields (<60%) often stem from moisture ingress or improper aniline activation.

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 or kinases). Prioritize poses with ∆G < -7 kcal/mol.
  • ADMET Prediction : SwissADME predicts pharmacokinetic properties; focus on logP (optimal 1–3) and PAINS filters to exclude promiscuous binders.
    • Validation : Compare predictions with in vitro enzyme inhibition assays (IC₅₀ < 10 µM indicates potential) .

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